3-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS/c1-20-11-6-7-18(8-11)12(19)17-10-4-2-9(3-5-10)13(14,15)16/h2-5,11H,6-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOBKJVNBMVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors, including methylthio and trifluoromethyl groups, under controlled conditions to yield the desired product. The compound has been characterized using various spectroscopic methods such as NMR and HRMS, confirming its structure and purity .
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including those with trifluoromethyl substitutions, exhibit notable anticonvulsant properties. For instance, related compounds have shown protective effects against seizures in animal models, particularly in the maximal electroshock (MES) test. The activity appears to correlate with the lipophilicity and specific substituents on the pyrrolidine ring .
| Compound | Dose (mg/kg) | MES Test Results |
|---|---|---|
| This compound | 100 | Effective |
| Related Trifluoromethyl Compounds | 300 | Varied effectiveness |
Antiviral Properties
In addition to anticonvulsant activity, some studies have explored the antiviral potential of similar compounds. For example, N-heterocycles have shown promise as antiviral agents against various viruses by inhibiting viral replication mechanisms . The structural features that enhance biological activity include specific substitutions at the aromatic rings.
Case Study 1: Anticonvulsant Efficacy
A study conducted by Kaminski et al. evaluated several pyrrolidine derivatives for their anticonvulsant properties. The results indicated that compounds with a trifluoromethyl group significantly enhanced the protective effects in MES tests compared to their non-substituted counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrrolidine derivatives revealed that modifications at the N-position and the introduction of electron-withdrawing groups like trifluoromethyl greatly influenced their biological activity. For instance, compounds with a 4-trifluoromethylphenyl moiety demonstrated enhanced interactions with target receptors .
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. This reaction is critical for modulating solubility and bioactivity.
Mechanism :
-
Sulfoxide formation : Hydrogen peroxide reacts with the thioether via electrophilic addition, forming a sulfoxide intermediate.
-
Sulfone formation : Meta-chloroperbenzoic acid (mCPBA) acts as a stronger oxidizing agent, leading to sequential oxidation.
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism :
-
Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic conditions : Hydroxide ion deprotonates the amide nitrogen, destabilizing the carbonyl group for hydrolysis .
Electrophilic Aromatic Substitution (EAS) on the Trifluoromethylphenyl Ring
The electron-withdrawing trifluoromethyl (-CF₃) group directs EAS to the meta position of the phenyl ring.
Key Observations :
-
Nitration occurs at the meta position relative to -CF₃ due to its strong deactivating effect .
-
Halogenation yields para-substituted products under kinetic control .
Alkylation of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen participates in alkylation reactions, forming quaternary ammonium salts.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| N-Alkylation | MeI, K₂CO₃, DMF, 60°C, 6 hrs | 1-Methyl-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidinium iodide |
Mechanism :
The reaction proceeds via an SN2 mechanism , where methyl iodide acts as the alkylating agent in a polar aprotic solvent (DMF).
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Thiazole formation | CS₂, KOH, EtOH, reflux, 24 hrs | 3-(Methylthio)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-d]thiazole-1-carboxamide |
Mechanism :
Carbon disulfide reacts with the pyrrolidine ring’s α-hydrogen, forming a thiazole ring via cyclocondensation .
Functional Group Interconversion
The methylthio group participates in displacement reactions with nucleophiles.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Thiol exchange | NaSH, DMF, 100°C, 8 hrs | 3-Mercapto-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide |
Applications :
This reaction is utilized to introduce radiolabels (e.g., ³⁵S) for pharmacokinetic studies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights
Thioamide vs. Carboxamide ( vs. Target Compound) The thioamide analog (C=S) in exhibits higher lipophilicity (logP ~2.8 estimated) compared to the carboxamide (C=O) in the target compound, which may reduce aqueous solubility but improve membrane permeability.
Trifluoromethyl vs. Multi-Fluorinated Phenyl Groups ( vs. Target Compound)
- The 4-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects than the 2,3,4-trifluorophenyl group in . This enhances the compound’s stability against oxidative metabolism and may increase affinity for hydrophobic binding pockets .
Heterocyclic Modifications () The 5-oxo-pyrrolidine in introduces a ketone, flattening the ring conformation and increasing polarity.
Electronic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group and methylthio substituent contribute to the target compound’s high logP (~3.1), surpassing analogs with simple fluorophenyl groups (e.g., , logP ~2.5).
- Solubility : The carboxamide group mitigates excessive hydrophobicity, likely achieving moderate aqueous solubility (~50–100 µM). Thioamide analogs () are less soluble due to reduced polarity.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?
Answer:
The compound can be synthesized via a carboxamide coupling reaction. A validated approach involves:
- Step 1: Reacting 4-(trifluoromethyl)aniline with triphosgene in anhydrous acetonitrile under ice-cooling to generate an isocyanate intermediate .
- Step 2: Introducing pyrrolidine derivatives (e.g., 3-(methylthio)pyrrolidine) to the reaction mixture, followed by stirring at room temperature.
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether eluent) yields the product in >85% purity .
Critical Parameters:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous acetonitrile |
| Temperature | 0–25°C (stepwise) |
| Catalyst | Triethylamine (base) |
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms non-coplanarity between the pyrrolidine ring and the trifluoromethylphenyl group, critical for understanding conformational stability .
- NMR Spectroscopy: Key signals include:
- HPLC-MS: Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1) .
Basic: How do solvent systems influence the solubility of this compound?
Answer:
Solubility is governed by the trifluoromethyl group (lipophilic) and carboxamide moiety (polar).
- High Solubility: DMSO, acetonitrile (logP ~2.5).
- Low Solubility: Water (logP >3).
Experimental Design:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Acetonitrile | 20–30 |
| Ethanol | 10–15 |
Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
Advanced: What structure-activity relationship (SAR) insights exist for the trifluoromethyl and methylthio substituents?
Answer:
- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability via hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Methylthio Group: Modulates electronic effects (σ* orbital interactions) and improves binding affinity in sulfur-acceptor motifs .
Methodology: - In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with targets like FAK .
- In Vitro Assays: Compare IC₅₀ values of analogs (e.g., CF₃ vs. CH₃ substitutions) in kinase inhibition studies .
Advanced: How can researchers resolve contradictory data between in vitro bioactivity and in vivo pharmacokinetics?
Answer:
Contradictions often arise from poor bioavailability or off-target effects.
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., sulfoxide formation from methylthio group) .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (% unbound). High binding (>95%) reduces effective concentration .
Case Study:
| Parameter | In Vitro IC₅₀ (nM) | In Vivo ED₅₀ (mg/kg) |
|---|---|---|
| FAK Inhibition | 10 | 50 |
| Resolution: Optimize formulation (nanoparticle encapsulation) to enhance bioavailability . |
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout: Delete target genes (e.g., FAK) in cell lines to confirm on-target effects .
- Thermal Shift Assay (TSA): Measure protein melting temperature (ΔTm) shifts to verify direct binding .
- Transcriptomics: RNA-seq of treated vs. untreated cells identifies downstream pathways (e.g., MAPK/ERK) .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
Answer:
- Molecular Dynamics (MD): Simulate binding to off-target kinases (e.g., Src vs. FAK) to identify key residue clashes (e.g., gatekeeper mutations) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing CF₃ with CHF₂) .
Advanced: What analytical methods detect degradation products under stressed conditions?
Answer:
- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
- LC-HRMS: Identify degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .
Degradation Pathway:
| Condition | Major Degradant |
|---|---|
| Acidic (pH 3) | Carboxylic acid derivative |
| Oxidative (H₂O₂) | Sulfoxide |
Advanced: How do crystallographic polymorphisms affect formulation development?
Answer:
Polymorphs (e.g., Form I vs. Form II) impact solubility and dissolution rates.
- DSC/TGA: Differentiate polymorphs by melting endotherms .
- PXRD: Unique diffraction patterns (e.g., 2θ = 12.5° for Form I) .
Advanced: What in vivo models are appropriate for evaluating efficacy in disease contexts?
Answer:
-
Colitis Model (Mice): Oral administration (10–50 mg/kg) to assess mucosal healing via histopathology and FAK activation .
-
Pharmacokinetic Parameters:
Parameter Value Tₘₐₓ 2–4 h Half-life 6–8 h
Endpoint Analysis: ELISA for inflammatory cytokines (e.g., TNF-α reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
